molecular formula C22H26FN3O8 B12411171 Retigabine N-beta-D-glucuronide-d4

Retigabine N-beta-D-glucuronide-d4

Cat. No.: B12411171
M. Wt: 483.5 g/mol
InChI Key: AVGRGNFEIQMATO-FOENGYGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Retigabine, also known as ezogabine, is a compound primarily recognized for its anticonvulsant properties. It was developed as a treatment for partial epilepsies in adults who have not responded well to other treatments. Retigabine works by activating specific potassium channels in the brain, which helps stabilize neuronal activity and prevent seizures .

Preparation Methods

Synthetic Routes and Reaction Conditions: Retigabine can be synthesized through a multi-step process involving the reaction of 2-amino-4-fluorobenzylamine with ethyl chloroformate to form the carbamate ester. This intermediate is then reacted with 2,4-diaminophenol to produce retigabine .

Industrial Production Methods: Industrial production of retigabine involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Retigabine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various metabolites that retain some of the pharmacological activity of the parent compound .

Scientific Research Applications

Mechanism of Action

Retigabine exerts its effects by selectively activating voltage-activated potassium channels, specifically the Kv7.2 to Kv7.5 channels. These channels generate the M-current, a subthreshold potassium current that stabilizes the membrane potential and controls neuronal excitability. By enhancing this current, retigabine reduces neuronal excitability and prevents seizures .

Comparison with Similar Compounds

    Flupirtine: Another potassium channel opener with similar properties but different clinical applications.

    Linopirdine: A potassium channel blocker used in research to study the effects of potassium channel modulation.

    XE-991: A specific blocker of Kv7 channels used in research.

Uniqueness of Retigabine: Retigabine is unique in its ability to selectively activate Kv7.2 to Kv7.5 channels without affecting cardiac Kv7.1 channels, thereby avoiding cardiac side effects. This selective activation makes it a valuable tool in both clinical and research settings .

Properties

Molecular Formula

C22H26FN3O8

Molecular Weight

483.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[2-(ethoxycarbonylamino)-5-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylamino]anilino]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C22H26FN3O8/c1-2-33-22(32)26-14-8-7-13(24-10-11-3-5-12(23)6-4-11)9-15(14)25-20-18(29)16(27)17(28)19(34-20)21(30)31/h3-9,16-20,24-25,27-29H,2,10H2,1H3,(H,26,32)(H,30,31)/t16-,17-,18+,19-,20+/m0/s1/i3D,4D,5D,6D

InChI Key

AVGRGNFEIQMATO-FOENGYGWSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CNC2=CC(=C(C=C2)NC(=O)OCC)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)[2H])[2H])F)[2H]

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)NC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.